molecular formula C22H18N2O3S B3684522 N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B3684522
M. Wt: 390.5 g/mol
InChI Key: VXZPWRVCULUTHS-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBt) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents. The reaction is typically carried out in dimethylformamide (DMF) as a solvent under mild conditions, resulting in high yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The compound may also interact with cellular receptors, leading to changes in cell signaling pathways.

Comparison with Similar Compounds

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide can be compared with other benzothiazole derivatives, such as:

    2-arylbenzothiazoles: These compounds have similar structures but different substituents, leading to variations in their biological activities.

    N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives have been studied for their antibacterial properties and show promising activity against various bacterial strains.

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c1-26-18-7-3-4-8-19(18)27-14-21(25)23-16-12-10-15(11-13-16)22-24-17-6-2-5-9-20(17)28-22/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZPWRVCULUTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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